7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Description
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The methoxy group at position 7 and the carboxylic acid at position 6 confer distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Pyrazolo[4,3-c]pyridine derivatives are noted for their hydrogen bond-donating/accepting capabilities, which enhance interactions with biological targets like kinases .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-4(3-10-11-5)2-9-6(7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
IVKUJOBVZPWPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1C(=O)O)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative, followed by cyclization and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c)
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid (Spinacine)
- Structure : A tetrahydroimidazo-pyridine ring with a carboxylic acid at position 6.
- Physical Properties :
- Biological Relevance : Used as a reference compound in small-molecule libraries for drug discovery .
- Key Difference : Saturation of the imidazole ring and lack of a methoxy group reduce aromaticity and electronic effects compared to the target compound.
Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives
- Structure : Pyrrolo-pyridine core with carboxylic acid at position 6.
- Biological Activity : Moderate antimicrobial activity against Shigella sonnei; 1,4-dimethyl-3-carbomethoxy-7-oxo derivatives showed enhanced efficacy .
Methyl Ester Derivatives
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate
- Structure : Bromine substituent at position 3 and methyl ester at position 6.
- Physical Properties :
- Applications : Intermediate for fluorescent dyes and bioactive molecules .
- Key Difference : Bromine enhances electrophilicity, enabling cross-coupling reactions, unlike the methoxy group in the target compound.
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic Acid Methyl Ester
Biological Activity
7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Its unique structure, characterized by a methoxy group at the seventh position and a carboxylic acid group at the sixth position, suggests potential for various biological activities. This article reviews the current understanding of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and preliminary findings on its therapeutic applications.
- Molecular Formula : C8H7N3O3
- Molecular Weight : 193.16 g/mol
Synthesis Methods
Synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can be achieved through various synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
- Substitution Reactions : Modifying existing pyrazolo compounds to introduce the methoxy and carboxylic acid groups.
Biological Activities
Preliminary studies indicate that compounds in the pyrazolo[4,3-c]pyridine class exhibit several biological activities:
Antiinflammatory Activity
Research has shown that related compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, studies have reported IC50 values for similar derivatives against COX-2 that suggest significant anti-inflammatory potential. The IC50 values of some derivatives were comparable to those of established anti-inflammatory drugs like celecoxib .
Interaction with Biological Targets
Interaction studies have focused on the binding affinity of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid with various biological targets:
- Enzymatic Activity : Preliminary data suggest that this compound may interact with proteins involved in cell signaling pathways.
- Receptor Binding : There is ongoing research into its potential as an agonist for specific receptors, similar to findings in other pyrazolo derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Key factors influencing activity include:
- Steric Bulkiness : The size and shape of substituents on the pyrazolo ring can significantly affect receptor binding and enzymatic inhibition.
- Functional Group Positioning : The arrangement of functional groups such as methoxy and carboxylic acid plays a vital role in enhancing solubility and bioactivity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on COX Inhibition :
- Inflammation Models :
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities and differences with other pyrazolo compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid | 1547081-12-8 | Contains an amino group instead of a methoxy group |
| Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 1033772-26-7 | An ester derivative with different carboxyl position |
| 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Not Available | Contains a bromine substituent at a different position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
